molecular formula C16H13NO5 B14340274 1-(2-Hydroxy-6-methylphenyl)-3-(4-nitrophenyl)propane-1,3-dione CAS No. 106149-36-4

1-(2-Hydroxy-6-methylphenyl)-3-(4-nitrophenyl)propane-1,3-dione

Cat. No.: B14340274
CAS No.: 106149-36-4
M. Wt: 299.28 g/mol
InChI Key: CXRMBGJUHKUHAI-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-6-methylphenyl)-3-(4-nitrophenyl)propane-1,3-dione is an organic compound that belongs to the class of diketones This compound is characterized by the presence of two ketone groups and a hydroxyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-6-methylphenyl)-3-(4-nitrophenyl)propane-1,3-dione typically involves the condensation of 2-hydroxy-6-methylbenzaldehyde with 4-nitroacetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) may be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-6-methylphenyl)-3-(4-nitrophenyl)propane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of 1-(2-Keto-6-methylphenyl)-3-(4-nitrophenyl)propane-1,3-dione or 1-(2-Carboxy-6-methylphenyl)-3-(4-nitrophenyl)propane-1,3-dione.

    Reduction: Formation of 1-(2-Hydroxy-6-methylphenyl)-3-(4-aminophenyl)propane-1,3-dione.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Hydroxy-6-methylphenyl)-3-(4-nitrophenyl)propane-1,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-6-methylphenyl)-3-(4-nitrophenyl)propane-1,3-dione involves its interaction with specific molecular targets and pathways. For example, its hydroxyl and nitro groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also undergo metabolic transformations that enhance its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)propane-1,3-dione: Lacks the methyl group on the phenyl ring.

    1-(2-Hydroxy-6-methylphenyl)-3-phenylpropane-1,3-dione: Lacks the nitro group on the phenyl ring.

    1-(2-Hydroxy-6-methylphenyl)-3-(4-methylphenyl)propane-1,3-dione: Has a methyl group instead of a nitro group on the phenyl ring.

Uniqueness

1-(2-Hydroxy-6-methylphenyl)-3-(4-nitrophenyl)propane-1,3-dione is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

106149-36-4

Molecular Formula

C16H13NO5

Molecular Weight

299.28 g/mol

IUPAC Name

1-(2-hydroxy-6-methylphenyl)-3-(4-nitrophenyl)propane-1,3-dione

InChI

InChI=1S/C16H13NO5/c1-10-3-2-4-13(18)16(10)15(20)9-14(19)11-5-7-12(8-6-11)17(21)22/h2-8,18H,9H2,1H3

InChI Key

CXRMBGJUHKUHAI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)O)C(=O)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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